- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081

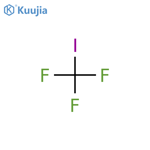

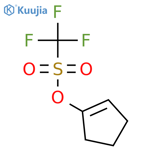

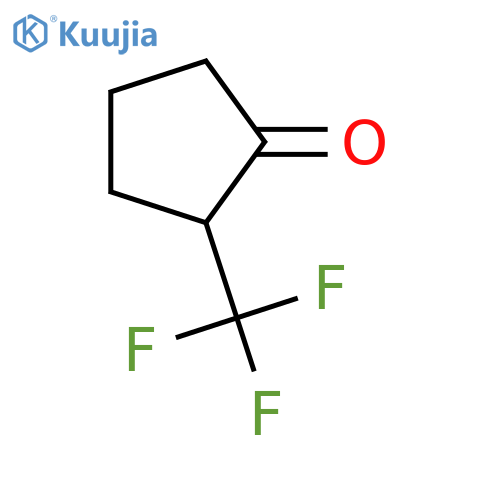

Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

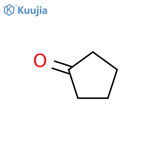

95524-19-9 structure

상품 이름:2-(trifluoromethyl)cyclopentan-1-one

2-(trifluoromethyl)cyclopentan-1-one 화학적 및 물리적 성질

이름 및 식별자

-

- 2-(Trifluoromethyl)cyclopentanone

- 2-(trifluoromethyl)cyclopentan-1-one

- 2-TRIFLUOROMETHYLCYCLOPENTANONE

- Cyclopentanone,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)-Cyclopentanone

- Cyclopentanone, 2-(trifluoromethyl)

- 2-(Trifluoromethyl)cyclopentanone (ACI)

- 2-Trifluoromethyl-cyclopentanone

- AKOS006284242

- MFCD08166673

- CS-15870

- CS-0060764

- W18406

- 95524-19-9

- DTXSID30462197

- Cyclopentanone, 2-(trifluoromethyl)-

- LQVDWRMXWKNZNG-UHFFFAOYSA-N

- EN300-1601078

- DB-088880

-

- MDL: MFCD08166673

- 인치: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2

- InChIKey: LQVDWRMXWKNZNG-UHFFFAOYSA-N

- 미소: O=C1C(C(F)(F)F)CCC1

계산된 속성

- 정밀분자량: 152.04500

- 동위원소 질량: 152.04489933g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 150

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.5

- 토폴로지 분자 극성 표면적: 17.1Ų

실험적 성질

- PSA: 17.07000

- LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one 보안 정보

2-(trifluoromethyl)cyclopentan-1-one 세관 데이터

- 세관 번호:2914700090

- 세관 데이터:

중국 세관 번호:

2914700090개요:

2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%

2-(trifluoromethyl)cyclopentan-1-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM420184-1g |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95%+ | 1g |

$462 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995921-1g |

2-(trifluoromethyl)cyclopentanone |

95524-19-9 | 95% | 1g |

$450 | 2024-08-02 | |

| Enamine | EN300-1601078-2.5g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 2.5g |

$1517.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5.0g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 5g |

$2999.0 | 2023-06-04 | |

| Enamine | EN300-1601078-0.1g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 0.1g |

$251.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5000mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 5000mg |

$2999.0 | 2023-09-23 | |

| Enamine | EN300-1601078-50mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 50mg |

$168.0 | 2023-09-23 | |

| Aaron | AR00IJVJ-50mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 50mg |

$256.00 | 2023-12-14 | |

| 1PlusChem | 1P00IJN7-100mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 100mg |

$143.00 | 2024-04-19 | |

| 1PlusChem | 1P00IJN7-250mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 250mg |

$277.00 | 2024-04-19 |

2-(trifluoromethyl)cyclopentan-1-one 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

참조

합성회로 2

합성회로 3

반응 조건

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

참조

- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925

합성회로 4

반응 조건

참조

- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

합성회로 5

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water

참조

- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221

합성회로 6

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

참조

- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203

합성회로 7

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

참조

- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885

합성회로 8

반응 조건

1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

참조

- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,

합성회로 9

반응 조건

1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

참조

- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917

합성회로 10

반응 조건

1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

참조

- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673

합성회로 11

반응 조건

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C

참조

- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474

합성회로 12

반응 조건

1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C

참조

- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112

합성회로 13

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

참조

- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

합성회로 14

반응 조건

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C

참조

- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341

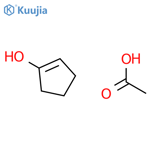

2-(trifluoromethyl)cyclopentan-1-one Raw materials

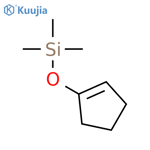

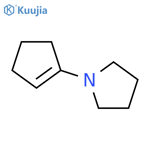

- 1-Pyrrolidino-1-cyclopentene

- Sodium Triflinate

- Cyclopentanone

- 1-Cyclopenten-1-ol, acetate

- cyclopent-1-en-1-yl trifluoromethanesulfonate

- Trifluoroiodomethane

- Bpycu(CF3)3

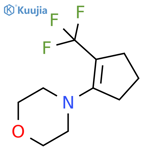

- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine

- 1-(Trimethylsiloxy)cyclopentene

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one 관련 문헌

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) 관련 제품

- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)

- 1221723-23-4(ethyl 5-acetyl-1,2,3,4-tetrahydropyridine-1-carboxylate)

- 1099030-05-3(6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)

- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)

- 3878-19-1(2-(furan-2-yl)-1H-1,3-benzodiazole)

- 2228506-93-0(3-amino-2-(1H-indol-5-yl)-2-methylpropan-1-ol)

- 898776-36-8(Ethyl 8-cyclopropyl-8-oxooctanoate)

- 2138381-91-4(2-(4-amino-1H-1,2,3-triazol-1-yl)methylcyclohexan-1-ol)

- 7719-08-6(2-(Methoxycarbonyl)cyclohexanecarboxylic Acid)

- 122608-80-4(2-amino-3-(propan-2-yloxy)propanoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

순결:99%

재다:1g

가격 ($):337.0